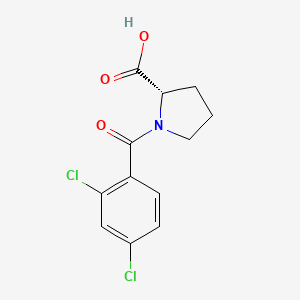

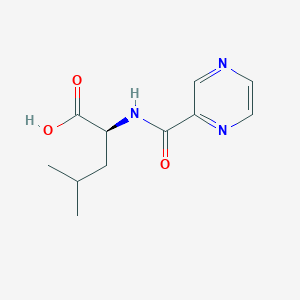

![molecular formula C12H19ClN2O2S B7536593 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide](/img/structure/B7536593.png)

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide, also known as DBCO-NHS ester, is a chemical compound that is widely used in scientific research. This compound is a reactive group that can be used to label biomolecules, such as proteins, nucleic acids, and carbohydrates, with a variety of probes, including fluorescent dyes, biotin, and magnetic beads. The ability to selectively label biomolecules with DBCO-NHS ester has made it an important tool in many areas of biology and biotechnology.

作用機序

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester reacts with primary amines on biomolecules, such as lysine residues on proteins or the amino terminus of peptides, to form a stable covalent bond. This reaction occurs rapidly and selectively, allowing for specific labeling of target biomolecules. Additionally, the reaction is biocompatible and does not require harsh conditions or toxic reagents, making it suitable for use in living systems.

Biochemical and Physiological Effects

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester does not have any known biochemical or physiological effects on its own. However, the biomolecules that are labeled with 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester may be affected by the labeling process. For example, the labeling of proteins may alter their activity or stability, depending on the location and extent of the labeling.

実験室実験の利点と制限

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester has several advantages for use in lab experiments. It is highly selective and reacts rapidly with primary amines, allowing for specific labeling of target biomolecules. Additionally, the reaction is biocompatible and does not require harsh conditions or toxic reagents, making it suitable for use in living systems. However, there are some limitations to the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester. The labeling efficiency may be affected by the pH and concentration of the reaction components, and the labeling may alter the activity or stability of the labeled biomolecules.

将来の方向性

There are several future directions for the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester in scientific research. One area of interest is the development of new probes that can be conjugated to 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester for specific applications, such as imaging or drug delivery. Additionally, the use of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester in combination with other labeling techniques, such as click chemistry, may allow for more complex labeling strategies. Finally, the development of new methods for the synthesis of 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester may improve its efficiency and reduce its cost, making it more accessible to researchers.

合成法

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be synthesized using a variety of methods. One common approach is to react 4-chlorobenzenesulfonyl chloride with N,N-dimethylamino-2-propanol in the presence of a base, such as triethylamine, to form the intermediate 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide. This intermediate can then be reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final product, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester.

科学的研究の応用

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester has a wide range of applications in scientific research. One of the most common uses is to label biomolecules for imaging and detection purposes. For example, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be conjugated to fluorescent dyes or magnetic beads and used to label proteins or nucleic acids for imaging in cells or tissues. Additionally, 4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide ester can be used to conjugate biomolecules to surfaces, such as microarrays or nanoparticles, for high-throughput screening or drug delivery applications.

特性

IUPAC Name |

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19ClN2O2S/c1-12(2,9-15(3)4)14-18(16,17)11-7-5-10(13)6-8-11/h5-8,14H,9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQRFFQUDROQXBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(C)C)NS(=O)(=O)C1=CC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-[1-(dimethylamino)-2-methylpropan-2-yl]benzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(Dimethylamino)benzoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7536514.png)

![2,3,4-trifluoro-N-[[4-(2,2,2-trifluoroethoxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7536521.png)

![Furan-3-yl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7536525.png)

![1-[(2-chlorophenyl)methyl]-5-oxo-N-(2-pyridin-2-ylethyl)pyrrolidine-3-carboxamide](/img/structure/B7536552.png)

![2-Chloro-9-[[4-(trifluoromethyl)phenyl]methyl]purin-6-amine](/img/structure/B7536600.png)

![3-(Imidazo[1,2-a]pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7536602.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-2-methylpropanamide](/img/structure/B7536605.png)